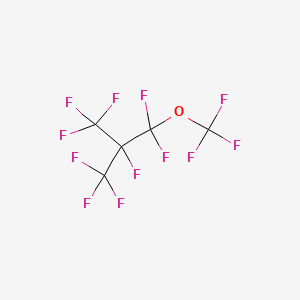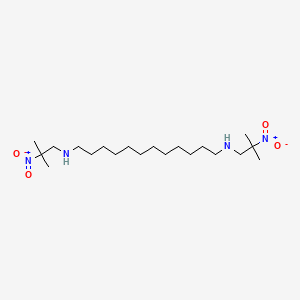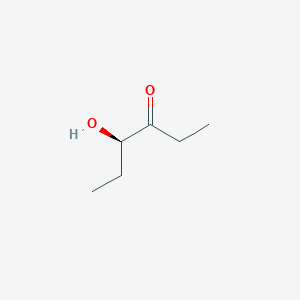
3-Hexanone, 4-hydroxy-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexanone, 4-hydroxy-, (4R)-: is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image(4R)-4-Hydroxy-3-hexanone and is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on its carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 4-hydroxy-, (4R)- can be achieved through several methods:
Reduction of 4-Hydroxy-3-hexanone: This method involves the reduction of 4-Hydroxy-3-hexanone using a chiral catalyst to obtain the (4R)-enantiomer.
Asymmetric Synthesis: Utilizing chiral auxiliaries or chiral catalysts, the asymmetric synthesis can be performed to selectively produce the (4R)-enantiomer.
Industrial Production Methods
Industrial production of 3-Hexanone, 4-hydroxy-, (4R)- typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Hexanone, 4-hydroxy-, (4R)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Hydroxyhexanoic acid.
Reduction: Formation of (4R)-4-Hydroxyhexanol.
Substitution: Formation of 4-Bromo-3-hexanone or 4-Chloro-3-hexanone.
Wissenschaftliche Forschungsanwendungen
3-Hexanone, 4-hydroxy-, (4R)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 3-Hexanone, 4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group at a different position.
3-Hydroxy-4-hexanone: Similar structure but with the hydroxyl and ketone groups swapped.
4-Hydroxy-3-pentanone: Similar structure but with a shorter carbon chain.
Uniqueness
3-Hexanone, 4-hydroxy-, (4R)- is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its non-chiral or differently chiral counterparts. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
116296-94-7 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(4R)-4-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
SKCYVGUCBRYGTE-RXMQYKEDSA-N |
Isomerische SMILES |
CC[C@H](C(=O)CC)O |
Kanonische SMILES |
CCC(C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



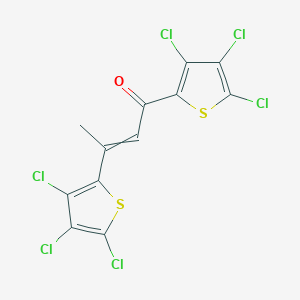
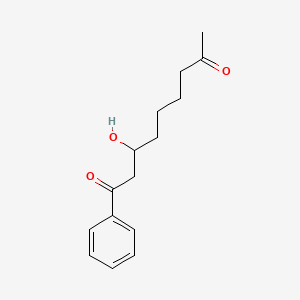

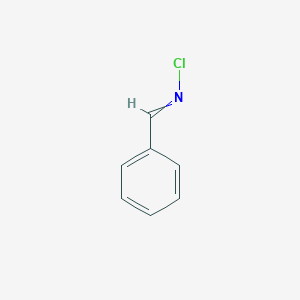
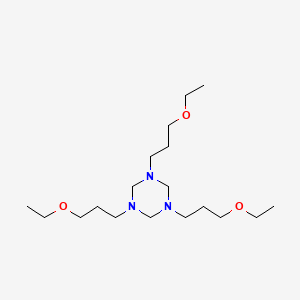

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

